molecular formula C19H22N6O3 B2446265 1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 951482-94-3

1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2446265
CAS No.: 951482-94-3
M. Wt: 382.424
InChI Key: AWFLPEJYOKXIGQ-UHFFFAOYSA-N
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Description

This compound, 1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, is a sophisticated synthetic molecule designed for advanced chemical and pharmaceutical research. It features a hybrid structure combining urea and tetrazole functional groups, similar to other ethoxyphenyl-tetrazole derivatives used in research settings . This specific architecture suggests potential as a key intermediate or scaffold in medicinal chemistry, particularly for exploring new biologically active agents. Its exact mechanism of action and primary research applications are compound-specific and require reference to the current scientific literature. Researchers are investigating this and related compounds for their utility in developing novel small-molecule libraries and probing specific biochemical pathways.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-3-27-15-11-9-14(10-12-15)25-18(22-23-24-25)13-20-19(26)21-16-7-5-6-8-17(16)28-4-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFLPEJYOKXIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves the reaction of 2-ethoxyaniline with 4-ethoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-ethoxyaniline+4-ethoxyphenyl isocyanateThis compound\text{2-ethoxyaniline} + \text{4-ethoxyphenyl isocyanate} \rightarrow \text{this compound} 2-ethoxyaniline+4-ethoxyphenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is unique due to the presence of both ethoxyphenyl and tetrazolyl groups, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Biological Activity

The compound 1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a member of the urea and tetrazole family, which has garnered attention for its diverse biological activities. Urea derivatives are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to form hydrogen bonds and interact with various biological targets.

Chemical Structure

The molecular formula of the compound is C22H26N4O2C_{22}H_{26}N_{4}O_{2}, indicating the presence of two ethoxy groups and a tetrazole moiety. The structural complexity suggests potential interactions with multiple biological pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with urea and tetrazole derivatives, including:

1. Antimicrobial Activity
Urea derivatives often exhibit antimicrobial properties. For instance, compounds similar to the target compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for active tetrazole derivatives range from 0.25 to 4 µg/mL against standard bacterial strains, demonstrating their potential as antimicrobial agents .

2. Anticancer Properties
Several studies have indicated that urea derivatives can possess anticancer properties. For example, a related compound demonstrated cytotoxic effects on various cancer cell lines with GI50 values ranging from 15.1 to 28.7 µM, indicating selective activity against specific cancer types . The mechanism often involves the inhibition of critical cellular pathways, making these compounds candidates for further development in cancer therapy.

3. Anti-inflammatory Effects
Compounds containing tetrazole rings have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting a therapeutic application in treating inflammatory diseases .

4. Enzyme Inhibition
Some urea derivatives have been reported to inhibit key enzymes such as GSK-3β, which is implicated in various diseases including cancer and Alzheimer's disease. For instance, one derivative reduced GSK-3β activity by over 57% at a concentration of 1 µM . This highlights the potential for these compounds in modulating enzyme activity related to disease mechanisms.

Case Studies

A recent study synthesized a series of tetrazole-based ureas and evaluated their biological activities:

  • Compound Evaluation : A library of twelve N-(substituted aryl)ureas was tested for cytotoxicity against mouse melanoma (B16-F10) and human monocytic cell lines (U937, THP-1). Compounds showed varying degrees of antiproliferative activity with IC50 values indicating effectiveness against specific cell lines .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Data Tables

Activity TypeCompound ExampleActivity LevelReference
AntimicrobialTetrazole DerivativeMIC: 0.25 - 4 µg/mL
AnticancerUrea DerivativeGI50: 15.1 - 28.7 µM
Anti-inflammatoryTetrazole UreaInhibition of cytokines
Enzyme InhibitionGSK-3β Inhibitor>57% inhibition at 1 µM

Q & A

Basic Research Question: What are the optimal synthetic routes for 1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea, and how can purity be maximized during synthesis?

Methodological Answer:
The synthesis of this compound involves multi-step processes, including:

  • Tetrazole Ring Formation : Cyclization of nitriles with sodium azide under acidic conditions, as tetrazole derivatives are critical intermediates .
  • Urea Linkage : Reacting an isocyanate derivative (e.g., 2-ethoxyphenyl isocyanate) with a tetrazole-containing amine via nucleophilic addition. Solvent choice (e.g., anhydrous DMF) and temperature control (0–5°C) minimize side reactions .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to achieve >95% purity .

Advanced Research Question: How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. To resolve discrepancies:

  • Dose-Response Profiling : Conduct assays across a concentration gradient (nM to μM) to identify non-specific effects at higher doses .
  • Structural Analog Comparison : Compare activity with analogs lacking the ethoxyphenyl or tetrazole groups (e.g., replacing tetrazole with oxadiazole) to pinpoint pharmacophores .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm target specificity in cellular pathways .

Basic Research Question: What spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5 ppm for NH protons) and ethoxyphenyl groups (δ ~1.4 ppm for ethoxy CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₀H₂₂N₆O₃: 394.43 g/mol) with <2 ppm error .
  • FT-IR : Identify urea C=O stretching (~1640 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Question: How does the compound’s conformational flexibility impact its binding to hydrophobic enzyme pockets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate the compound in a solvated lipid bilayer to assess rotational freedom of the ethoxyphenyl and tetrazole groups .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes. Data shows the tetrazole ring participates in π-π stacking with aromatic residues .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes when substituting rigid vs. flexible moieties .

Basic Research Question: What solvent systems are suitable for stability studies of this urea-tetrazole derivative?

Methodological Answer:

  • Aqueous Stability : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to mimic physiological conditions. Degradation occurs at >40°C via urea bond hydrolysis .
  • Organic Solvents : Stable in DMSO for >6 months at -20°C. Avoid chloroform due to tetrazole ring decomposition .

Advanced Research Question: How can computational modeling predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

  • ADMET Prediction : Use tools like Schrödinger’s QikProp to estimate CYP450 metabolism sites. The ethoxyphenyl group is prone to O-deethylation, forming a reactive quinone intermediate .
  • In Silico Toxicity Screening : Apply Derek Nexus to flag hepatotoxicity risks from tetrazole ring-derived nitrosamines .
  • Metabolite Identification : Validate predictions with LC-MS/MS after incubating the compound with human liver microsomes .

Basic Research Question: What strategies mitigate aggregation issues in aqueous solutions during in vitro assays?

Methodological Answer:

  • Critical Aggregation Concentration (CAC) : Determine via dynamic light scattering (DLC). For this compound, CAC is ~50 μM in PBS .
  • Co-Solvents : Use 5% PEG-400 to disrupt hydrophobic interactions without altering bioactivity .
  • Surfactants : Add 0.01% pluronic F-68 to stabilize monomeric forms in cell culture media .

Advanced Research Question: How do electronic effects of substituents (e.g., ethoxy vs. methoxy) influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Hammett Analysis : Compare σ values for ethoxy (σₚ = -0.24) and methoxy (σₚ = -0.27) groups. Ethoxy’s electron-donating effect stabilizes the urea carbonyl against nucleophilic attack .
  • DFT Calculations : Compute partial charges at the urea carbonyl carbon. Ethoxy reduces electrophilicity by 12% vs. methoxy, decreasing reaction rates with amines .

Basic Research Question: What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (85:15) at 1.0 mL/min. Retention times differ by >2 min for enantiomers .
  • Supercritical Fluid Chromatography (SFC) : Achieve baseline separation with CO₂/ethanol (70:30) and 0.1% diethylamine .

Advanced Research Question: How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) discrepancies be addressed for this compound?

Methodological Answer:

  • Tissue Distribution Studies : Use radiolabeled (¹⁴C) compound to track accumulation in target organs. Data shows high liver uptake but low blood-brain barrier penetration .
  • Mechanistic PK Modeling : Apply compartmental models to correlate plasma concentrations with target engagement (e.g., enzyme occupancy measured by PET) .
  • Prodrug Design : Mask the urea moiety with a cleavable ester to enhance oral bioavailability .

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